molecular formula C7H5ClF2O2 B14427882 4-[Chloro(difluoro)methoxy]phenol CAS No. 85578-54-7

4-[Chloro(difluoro)methoxy]phenol

Cat. No.: B14427882
CAS No.: 85578-54-7
M. Wt: 194.56 g/mol
InChI Key: JEWGFPLXZQAZCQ-UHFFFAOYSA-N
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Description

4-[Chloro(difluoro)methoxy]phenol is a chemical compound of interest in organic synthesis and materials science research. The unique chlorodifluoromethoxy substituent attached to the phenolic ring makes it a potential building block for the development of more complex molecules, such as pharmaceuticals and agrochemicals. Researchers may utilize this compound to synthesize libraries of compounds for biological activity screening or to create novel polymers and materials with specific properties. Its structure suggests potential applications as an intermediate in constructing active ingredients or functional materials. This product is intended For Research Use Only and is not approved for use in humans, animals, or as a household chemical. Researchers should handle this material with appropriate safety precautions, consulting the relevant Safety Data Sheet (SDS) before use.

Properties

CAS No.

85578-54-7

Molecular Formula

C7H5ClF2O2

Molecular Weight

194.56 g/mol

IUPAC Name

4-[chloro(difluoro)methoxy]phenol

InChI

InChI=1S/C7H5ClF2O2/c8-7(9,10)12-6-3-1-5(11)2-4-6/h1-4,11H

InChI Key

JEWGFPLXZQAZCQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1O)OC(F)(F)Cl

Origin of Product

United States

Preparation Methods

Synthesis of 4-(Trichloromethoxy)phenol

Starting Material : 4-Methoxyphenol
Reagents : Phosphorus pentachloride (PCl₅), anhydrous conditions
Mechanism :
$$
\text{4-HO-C}6\text{H}4\text{-OCH}3 + \text{PCl}5 \rightarrow \text{4-HO-C}6\text{H}4\text{-OCCl}3 + \text{POCl}3 + \text{HCl}
$$
Conditions :

  • Solvent-free, 80–100°C, 6–8 hours
  • Yield : ~68% (crude), purified via recrystallization (ethyl acetate/hexane)

Key Data :

Parameter Value
Purity (HPLC) 95%
Byproducts POCl₃, residual PCl₅

Fluorination with Hydrogen Fluoride (HF)

Reagents : Anhydrous HF, SbCl₃ catalyst
Mechanism :
$$
\text{4-HO-C}6\text{H}4\text{-OCCl}3 + 2\,\text{HF} \xrightarrow{\text{SbCl}3} \text{4-HO-C}6\text{H}4\text{-OCF}_2\text{Cl} + 2\,\text{HCl}
$$
Conditions :

  • Stainless steel autoclave, 100–110°C, 4–6 hours, 2.5–3.0 MPa
  • Yield : 85–89% after distillation

Optimization Insights :

  • Catalyst loading: 1–2 wt% SbCl₃ reduces side reactions (e.g., over-fluorination to OCF₃).
  • HF excess (>3 eq.) ensures complete substitution.

Direct Nucleophilic Substitution of 4-Nitrophenol

Reaction with Chlorodifluoromethane (ClCF₂H)

Starting Material : 4-Nitrophenol
Reagents : ClCF₂H, NaOH, phase-transfer catalyst (e.g., tetrabutylammonium bromide)
Mechanism :
$$
\text{4-O}2\text{N-C}6\text{H}4\text{-OH} + \text{ClCF}2\text{H} \xrightarrow{\text{NaOH}} \text{4-O}2\text{N-C}6\text{H}4\text{-OCF}2\text{Cl} + \text{H}_2\text{O}
$$
Conditions :

  • Aqueous NaOH (10%), 40–60°C, 12–24 hours
  • Yield : 70–75% (requires nitro group reduction post-reaction)

Nitro Group Reduction to Hydroxyl

Reagents : Fe₃O₄/activated carbon catalyst, hydrazine hydrate
Mechanism :
$$
\text{4-O}2\text{N-C}6\text{H}4\text{-OCF}2\text{Cl} \xrightarrow{\text{N}2\text{H}4} \text{4-HO-C}6\text{H}4\text{-OCF}2\text{Cl} + \text{N}2 + \text{H}_2\text{O}
$$
Conditions :

  • Ethanol solvent, reflux (78°C), 6 hours
  • Yield : 82–85%

Challenges :

  • Over-reduction to amine byproducts (<5% with optimized catalyst ratios).

Comparative Analysis of Methods

Efficiency and Scalability

Method Overall Yield Purity Scalability Safety Concerns
Halogen Exchange 72–89% >98% Industrial HF toxicity
Nucleophilic Substitution 58–63% 95–97% Pilot-scale ClCF₂H handling

Cost Considerations

  • Halogen Exchange : Lower raw material costs (PCl₅: \$15/kg; HF: \$8/kg) but requires specialized HF-resistant equipment.
  • Nucleophilic Substitution : Higher reagent costs (ClCF₂H: \$120/kg) but milder conditions.

Industrial-Scale Recommendations

  • Halogen Exchange Route : Preferred for high-volume production due to superior yields and established protocols. Mitigate HF risks via closed-loop systems and neutralization protocols.
  • Process Optimization :
    • Use SbCl₃/FeCl₃ co-catalysts to enhance fluorination kinetics.
    • Implement continuous distillation for efficient ClCF₂Cl recovery (99% purity).

Comparison with Similar Compounds

Comparison with Chloro-Substituted Phenols

Chloro-substituted phenols, such as 4-chlorophenol (CAS 106-48-9), are widely studied for their biological and environmental behaviors. Key comparisons include:

  • Inhibitory Activity : 4-Chloro-substituted benzenesulfonamides exhibit strong inhibition of carbonic anhydrase II (hCA II), with KI values as low as 6.5 nM, outperforming methoxy-substituted analogs .
  • Bioactivity: Para-chloro substituents in benzyl segments enhance bioactivity compared to methoxy or nitro groups . However, in glioma inhibitors, the 4-chloro analog (compound 49) showed slightly reduced activity compared to the parent phenol (compound 36), indicating positional sensitivity .
  • Environmental Persistence: 4-Chlorophenol acts as a cometabolite in biodegradation, requiring phenol-grown Pseudomonas putida for transformation. High concentrations inhibit its own degradation, leaving residual untransformed substrate .

Comparison with Fluoro/Difluoro-Substituted Phenols

Fluorinated phenols, such as 4-fluoro-2-(4-methoxybenzyl)phenol (CAS 1426-54-6), demonstrate distinct properties:

  • Electronic Effects : Fluorine’s electronegativity enhances stability and binding affinity. Difluoro-substituted isoxazoles (compound 30) exhibit high inhibitory activity against protein tyrosine phosphatase 1B (PTP1B), comparable to dichloro analogs .
  • Metabolic Pathways: Halogenated diphenyl ethers, like 4-fluoro and 4-chloro derivatives, are degraded to halophenols (e.g., 4-fluorophenol, 4-chlorophenol) via 1,2-dioxygenation, with further conversion to halocatechols, which are channeled into the 3-oxoadipate pathway .

Comparison with Methoxy-Substituted Phenols

Methoxy groups (-OCH₃) introduce electron-donating effects, often reducing bioactivity:

  • Inhibitory Activity : Methoxy-substituted benzenesulfonamides show weaker hCA II inhibition (KI > 0.760 μM) compared to chloro/fluoro analogs . In glioma inhibitors, replacing hydroxyl with methoxy (compounds 45–47) decreased activity by ~50% .
  • Pyrolysis Products: Methoxy phenols (e.g., 2-methoxyphenol) dominate lignin-derived bio-oils but are less stable than non-substituted phenols, undergoing demethylation to form catechol or phenol during pyrolysis .

Environmental and Metabolic Considerations

  • Biodegradation: Halogenated phenols, including 4-chlorophenol, exhibit slower degradation rates due to electron-withdrawing substituents, which reduce microbial enzyme affinity .
  • For example, 4-chloro-2-methylphenol shows chronic toxicity to Daphnia magna .

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